molecular formula C9H13Cl2NO B1497998 3-Chloro-4-isopropoxyaniline hydrochloride CAS No. 35594-48-0

3-Chloro-4-isopropoxyaniline hydrochloride

Cat. No. B1497998
CAS RN: 35594-48-0
M. Wt: 222.11 g/mol
InChI Key: ZPLFRRWEMXKFBK-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxyaniline hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO and a molecular weight of 222.11 g/mol. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-isopropoxyaniline hydrochloride can be represented by the SMILES string CC(C)Oc1ccc(N)cc1Cl . This indicates that the molecule consists of an isopropoxy group attached to the 4-position of an aniline ring, with a chlorine atom at the 3-position.

Scientific Research Applications

Enhanced Removal of Reactive Dyes

Research involving starch/polyaniline nanocomposites synthesized through chemical oxidative polymerization of aniline has shown significant potential for removing reactive dyes from aqueous solutions, such as textile effluents. The nanocomposite demonstrated high efficiency in removing and decolorizing various dyes, indicating the potential for compounds related to aniline derivatives in wastewater treatment applications (Janaki et al., 2012).

Environmental Contaminant Analysis

The presence of chloroaniline compounds in the environment, such as in rice grain hydrolysates treated with certain pesticides, has been reported, highlighting the importance of these compounds in environmental monitoring and analysis of pesticide degradation products (Still & Mansager, 1969).

Novel Hydration Mechanisms in Biochemistry

Studies on 3-chloroacrylic acid dehalogenases have revealed novel hydration mechanisms within the tautomerase superfamily, important for understanding bacterial degradation pathways of halogenated compounds. This research can inform bioremediation efforts and the development of novel enzymes for environmental cleanup (de Jong et al., 2004).

Biodegradable Conductive Composites

Research into biodegradable composites, such as those combining poly(3-hydroxybutyrate) with polyaniline nanofibers, underscores the potential for creating materials that are both conductive and biodegradable. These materials have applications in medicine, engineering, and biological sciences (Araújo et al., 2011).

In Vitro Nephrotoxicity Studies

Studies on the nephrotoxic effects of haloanilines, including various chloro and bromoaniline isomers, have been conducted to assess their toxicity. This research is crucial for understanding the safety and environmental impact of these compounds, potentially guiding the design of safer chemicals (Hong et al., 2000).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 3-Chloro-4-isopropoxyaniline hydrochloride is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The compound is also classified under GHS07, and the signal word for this compound is "Warning" .

properties

IUPAC Name

3-chloro-4-propan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-6(2)12-9-4-3-7(11)5-8(9)10;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLFRRWEMXKFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655356
Record name 3-Chloro-4-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-isopropoxyaniline hydrochloride

CAS RN

35594-48-0
Record name 3-Chloro-4-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(propan-2-yloxy)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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